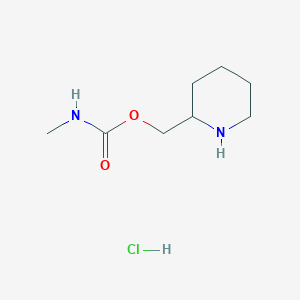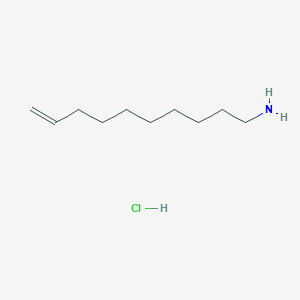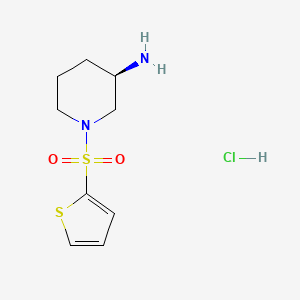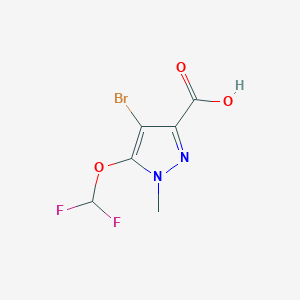
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
描述
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a bromine atom, a difluoromethoxy group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Addition of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.
Carboxylation: The final step involves carboxylation of the pyrazole ring, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological pathways and interactions.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals, such as herbicides or fungicides.
作用机制
The mechanism of action of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the difluoromethoxy group, which may reduce its binding affinity in biological applications.
5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness: The presence of both the bromine atom and the difluoromethoxy group in 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
属性
IUPAC Name |
4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVORSKUMLLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
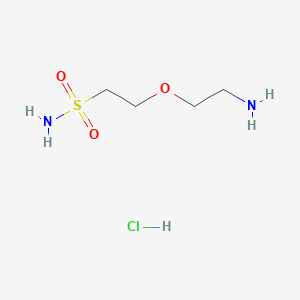
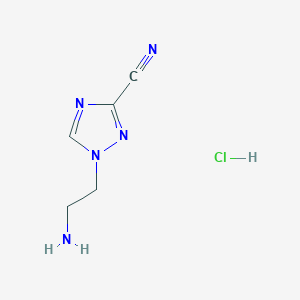
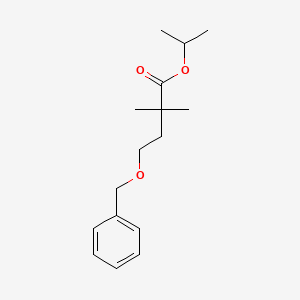
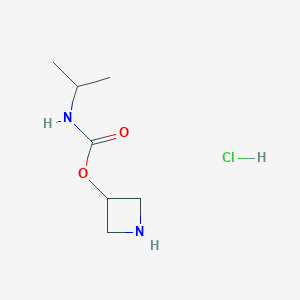
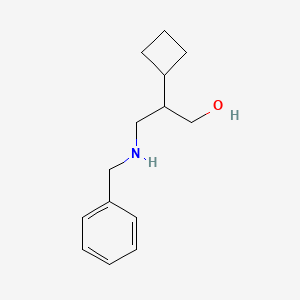
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
